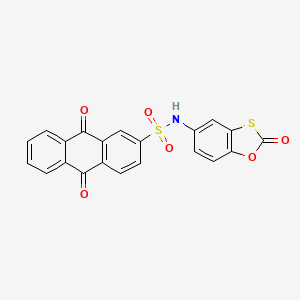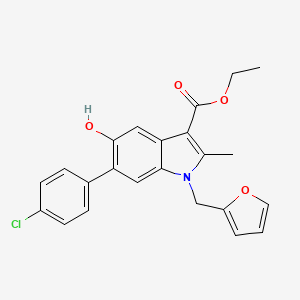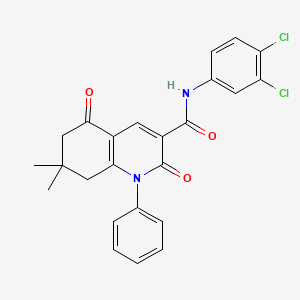
9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide is a complex organic molecule that features multiple functional groups, including sulfonamide, anthracene, and benzoxathiol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.
Sulfonation: The 9,10-anthraquinone is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Benzoxathiol Formation: Separately, a benzoxathiol derivative is synthesized through the cyclization of a suitable precursor.
Coupling Reaction: The benzoxathiol derivative is then coupled with the sulfonated anthraquinone under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the anthracene or benzoxathiol rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce dihydroxyanthracene derivatives.
Applications De Recherche Scientifique
9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Signal Transduction Modulation: Modulating key signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)-9,10-dihydroanthracene-2-sulfonamide: can be compared with other similar compounds, such as:
9,10-anthraquinone: Shares the anthraquinone core but lacks the sulfonamide and benzoxathiol groups.
Sulfonamide Derivatives: Compounds with similar sulfonamide functional groups but different core structures.
Benzoxathiol Derivatives: Compounds containing the benzoxathiol moiety but different additional functional groups.
The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H11NO6S2 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
9,10-dioxo-N-(2-oxo-1,3-benzoxathiol-5-yl)anthracene-2-sulfonamide |
InChI |
InChI=1S/C21H11NO6S2/c23-19-13-3-1-2-4-14(13)20(24)16-10-12(6-7-15(16)19)30(26,27)22-11-5-8-17-18(9-11)29-21(25)28-17/h1-10,22H |
Clé InChI |
AAMSEPZZMZVHNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC5=C(C=C4)OC(=O)S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15027661.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15027674.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B15027686.png)
![2-methoxyethyl 6-[(E)-2-(2-methoxyphenyl)ethenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15027691.png)
![(2E)-2-cyano-N-cyclohexyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15027695.png)
![5-[(3-Carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B15027699.png)
![2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027702.png)
![N'-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B15027705.png)
![1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15027715.png)


![(5Z)-3-cyclohexyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B15027728.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15027729.png)
